4-Bromo-2-methyl-6-nitroaniline
Overview
Description
4-Bromo-2-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.047 . It is used in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome .
Synthesis Analysis
The synthesis of 4-Bromo-2-methyl-6-nitroaniline involves a multistep process . The synthesis can be performed using methods that are both easy to perform and familiar to students . It is used in the design and synthesis of CK2 inhibitors .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-methyl-6-nitroaniline can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s structure.
Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2-methyl-6-nitroaniline are complex. Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products .
Physical And Chemical Properties Analysis
4-Bromo-2-methyl-6-nitroaniline is a solid with a melting point of 143-147°C . It is slightly soluble in water and soluble in hot methanol .
Scientific Research Applications
Design and Synthesis of CK2 Inhibitors
4-Bromo-2-methyl-6-nitroaniline: is utilized in the design and synthesis of inhibitors for Casein Kinase 2 (CK2), a protein kinase involved in various cellular processes . CK2 inhibitors have potential therapeutic applications in treating diseases where CK2 is implicated, such as cancer, neurodegenerative disorders, and infections.
Docking Studies for Metabolic Syndrome Treatment
This compound plays a role in the docking studies of novel telmisartan-glitazone hybrid analogs . These studies are crucial for developing treatments for metabolic syndrome, a cluster of conditions that increase the risk of heart disease, stroke, and diabetes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-6-nitroaniline is not explicitly mentioned in the search results. However, it is used in the design and synthesis of CK2 inhibitors , suggesting that it may interact with CK2 in some way.
Safety and Hazards
4-Bromo-2-methyl-6-nitroaniline may cause respiratory irritation, is harmful if inhaled, causes serious eye irritation, causes skin irritation, is harmful in contact with skin, and is toxic in contact with skin and if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions of 4-Bromo-2-methyl-6-nitroaniline are not explicitly mentioned in the search results. However, its use in the design and synthesis of CK2 inhibitors and in the docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome suggests potential future applications in the field of medicinal chemistry.
properties
IUPAC Name |
4-bromo-2-methyl-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFVKFUXKFPUQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335036 | |
Record name | 4-Bromo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-6-nitroaniline | |
CAS RN |
77811-44-0 | |
Record name | 4-Bromo-2-methyl-6-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77811-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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